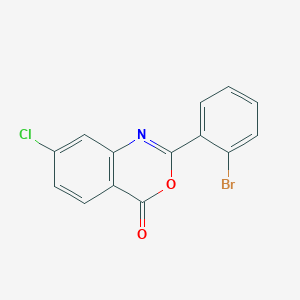
1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves reactions that yield complex structures, often involving multiple steps such as condensation, cyclization, and refinement to achieve the desired compound. For instance, the synthesis of related pyrazol compounds typically includes the reaction of benzoyl hydrazide with other chemical entities under specific conditions to form compounds with significant biological activities (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like NMR spectroscopy and single-crystal X-ray structure studies. These methods reveal the nonplanar nature of molecules, the presence of intermolecular hydrogen bonding, and the overall spatial arrangement contributing to their biological activity. The distinct molecular-electronic structure also plays a crucial role in the compounds' reactivity and interaction with biological targets (Gajera et al., 2013).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their molecular structure, which allows for various chemical reactions including coupling and condensation reactions. Such reactions are foundational in synthesizing compounds with desired biological functions. The reactivity towards different reagents can result in the formation of complexes with metals, which have been studied for their cytotoxic and antimicrobial activities (Asegbeloyin et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds in biological systems. The crystal structure analysis provides insights into the compounds' stability, packing, and potential interactions in a biological context. For example, studies have detailed the envelope conformation of the five-membered dioxole ring and the dihedral angles between the benzodioxole and benzene groups, which influence the compound's physical properties and biological activity (Gajera et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the compound's molecular structure. Quantum studies and thermodynamic properties analysis, like those conducted using DFT methods, provide a comprehensive understanding of the compound's electronic structure, reactivity, and stability under various conditions. These analyses are essential for designing compounds with optimized biological activity and minimal toxicity (Halim & Ibrahim, 2022).
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of complex compounds, including their crystal structures and molecular geometries, are crucial for understanding the chemical properties and potential applications of "1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine" and related molecules. Studies have demonstrated the synthesis of complex molecules with detailed characterization using techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and elemental analysis (Jadeja & Shah, 2007; Gowri et al., 2012).
Biological Activities
- The biological activity of compounds derived from "this compound" has been a significant area of research. Studies have shown that certain derivatives exhibit potent in vitro cytotoxic activity against cancer cell lines and antimicrobial activity against bacteria and yeasts. These findings highlight the potential of these compounds in developing new therapeutic agents (Asegbeloyin et al., 2014).
Antimicrobial and Antitumor Applications
- Novel azetidine-2-one derivatives of 1H-benzimidazole and their derivatives have shown good antibacterial activity and cytotoxicity, underscoring their potential in antimicrobial and antitumor applications (Noolvi et al., 2014; Idrees, Kola, & Siddiqui, 2019).
Material Science and Coordination Chemistry
- The exploration of inorganic-organic hybrid compounds with applications in material science and coordination chemistry is another promising area. These studies involve the synthesis and characterization of novel compounds with potential applications in catalysis, photovoltaics, and as materials with unique electronic properties (Guo et al., 2019).
特性
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-16(12-5-3-2-4-6-12)17(19)21(20-11)18(22)13-7-8-14-15(9-13)24-10-23-14/h2-9H,10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVTWCMBUBMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)
![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)
![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)